5-Chloro-3-phenyl-1,2,4-thiadiazole

Continuous flow synthesis Process chemistry Heterocycle derivatization

5-Chloro-3-phenyl-1,2,4-thiadiazole (CAS 24255-23-0) is a heteroaromatic building block belonging to the 1,2,4-thiadiazole class, characterized by a five-membered ring containing one sulfur and two nitrogen atoms, with a chlorine substituent at the 5-position and a phenyl group at the 3-position. Its molecular formula is C₈H₅ClN₂S with a molecular weight of 196.66 g/mol, and it is typically supplied as a solid with a melting point of 50–52 °C.

Molecular Formula C8H5ClN2S
Molecular Weight 196.66 g/mol
CAS No. 24255-23-0
Cat. No. B1265915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-3-phenyl-1,2,4-thiadiazole
CAS24255-23-0
Molecular FormulaC8H5ClN2S
Molecular Weight196.66 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NSC(=N2)Cl
InChIInChI=1S/C8H5ClN2S/c9-8-10-7(11-12-8)6-4-2-1-3-5-6/h1-5H
InChIKeyFJDVOZDQWUMILL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-3-phenyl-1,2,4-thiadiazole (CAS 24255-23-0): Core Identity, Physicochemical Profile, and Procurement Starting Point


5-Chloro-3-phenyl-1,2,4-thiadiazole (CAS 24255-23-0) is a heteroaromatic building block belonging to the 1,2,4-thiadiazole class, characterized by a five-membered ring containing one sulfur and two nitrogen atoms, with a chlorine substituent at the 5-position and a phenyl group at the 3-position [1]. Its molecular formula is C₈H₅ClN₂S with a molecular weight of 196.66 g/mol, and it is typically supplied as a solid with a melting point of 50–52 °C . The compound is commercially available from multiple vendors at purities of 95–98% , and it serves primarily as a versatile synthetic intermediate for the preparation of diversified 1,2,4-thiadiazole libraries via nucleophilic aromatic substitution at the 5-chloro position [1].

5-Chloro-3-phenyl-1,2,4-thiadiazole: Why In-Class Analogs Cannot Be Casually Interchanged in Synthesis or Screening


Although the 1,2,4-thiadiazole scaffold is shared across numerous commercially available building blocks, the specific combination of a 5-chloro leaving group and a 3-phenyl substituent on 5-chloro-3-phenyl-1,2,4-thiadiazole creates a reactivity and property profile that cannot be recapitulated by simple substitution with the unsubstituted parent 5-chloro-1,2,4-thiadiazole (CAS 38362-15-1) or the 3-methyl analog (CAS 21734-85-0) [1][2]. The phenyl group at the 3-position modulates both the electronic character of the ring and the lipophilicity of the molecule, as evidenced by a calculated LogD (pH 5.5) of approximately 3.45 for the 3-phenyl derivative compared to approximately 1.61 for the 3-methyl analog [2][3]. Furthermore, the 5-chloro substituent on the 1,2,4-thiadiazole ring is the site of highest reactivity toward nucleophilic displacement, while the 3-position remains inert under most conditions, meaning that the 3-substituent is retained throughout derivatization and directly influences the physicochemical properties of downstream products [1]. These quantitative differences in lipophilicity, coupled with distinct physical handling characteristics (solid, mp 50–52 °C, versus the low-melting or liquid nature of several analogs), mean that casual interchanges between in-class compounds will yield non-equivalent synthetic outcomes and divergent property profiles in any application where LogD, crystallinity, or downstream derivatization efficiency is a critical parameter.

5-Chloro-3-phenyl-1,2,4-thiadiazole: Head-to-Head Quantitative Differentiation Evidence Against Closest Analogs


Flow Synthesis Yield Comparison: 5-Chloro-3-phenyl-1,2,4-thiadiazole vs. Its Hydrolysis By-Product

In a continuous flow process reported by Baumann and Baxendale (2017), 5-chloro-3-phenyl-1,2,4-thiadiazole (7) was obtained in 80% yield at 1 mmol scale and 83% yield at gram scale (3.25 g), whereas the competing hydrolysis by-product 3-phenyl-1,2,4-thiadiazole-5-ol (8) was isolated in only 10–20% yield [1]. This demonstrates that under optimized flow conditions, the desired 5-chloro product is formed with high selectivity over the hydrolyzed by-product, a critical consideration for procurement decisions where maximizing the yield of the synthetically versatile chloro intermediate is paramount.

Continuous flow synthesis Process chemistry Heterocycle derivatization

Lipophilicity Differentiation: 5-Chloro-3-phenyl-1,2,4-thiadiazole vs. 5-Chloro-3-methyl-1,2,4-thiadiazole

Calculated LogD values at pH 5.5 reveal a substantial lipophilicity difference between 5-chloro-3-phenyl-1,2,4-thiadiazole (LogD ≈ 3.45) and its 3-methyl analog 5-chloro-3-methyl-1,2,4-thiadiazole (LogD ≈ 1.61) [1][2]. This approximately 1.84 log unit difference corresponds to a roughly 70-fold higher octanol–water partition coefficient for the 3-phenyl derivative at this pH. For procurement decisions in medicinal chemistry programs, this means the 3-phenyl derivative will exhibit significantly greater membrane permeability potential and a different ADME profile compared to the 3-methyl analog, making them non-interchangeable in any lead optimization campaign where lipophilicity is a design parameter.

Lipophilicity LogD Medicinal chemistry Drug-likeness

Physical Form and Handling Advantage: 5-Chloro-3-phenyl-1,2,4-thiadiazole as a Crystalline Solid vs. Liquid or Low-Melting Analogs

5-Chloro-3-phenyl-1,2,4-thiadiazole is a solid at ambient temperature with a reported melting point of 50–52 °C . In contrast, the unsubstituted parent 5-chloro-1,2,4-thiadiazole (CAS 38362-15-1) has a melting point of approximately −8 to 7 °C , and the 3-methyl analog (CAS 21734-85-0) has an estimated melting point of approximately 34 °C [1]. The higher melting point and solid-state nature of the 3-phenyl derivative at standard laboratory temperatures simplifies weighing, storage, and inventory management, reducing loss due to volatility or liquid handling errors. The oxadiazole analog 5-chloro-3-phenyl-1,2,4-oxadiazole (CAS 827-44-1) melts at 37–38 °C, also lower than the thiadiazole counterpart . Furthermore, 5-chloro-3-(4-chlorophenyl)-1,2,4-thiadiazole (CAS 887623-87-2) is typically supplied at only 95% purity , whereas the target compound is routinely available at 98% purity .

Physical form Crystallinity Handling Storage stability

Derivatization Versatility: Nucleophilic Scope Demonstrated for 5-Chloro-3-phenyl-1,2,4-thiadiazole

Baumann and Baxendale (2017) demonstrated that 5-chloro-3-phenyl-1,2,4-thiadiazole reacts efficiently with nitrogen-, sulfur-, and oxygen-based nucleophiles under mild conditions (room temperature, triethylamine base, DCM or THF) to generate a diverse set of 5-substituted derivatives, with isolated yields for representative amine adducts ranging from 82% to 86% [1]. This broad nucleophile scope is enabled by the electron-deficient character of the 1,2,4-thiadiazole ring and the specific positioning of the chlorine at the most electrophilic 5-position, while the 3-phenyl substituent remains chemically inert under these conditions, providing a stable anchor for downstream SAR exploration [1]. By contrast, the 3-unsubstituted analog 5-chloro-1,2,4-thiadiazole lacks the phenyl group that can participate in π-stacking interactions and contribute to target binding in biological systems [2].

Nucleophilic aromatic substitution Building block diversification Medicinal chemistry libraries

Regioisomeric Purity and Orthogonal Diversification: The Chloro-Bromo Pair Strategy Enabled by 5-Chloro-3-phenyl-1,2,4-thiadiazole

The Baumann and Baxendale flow methodology was extended to prepare a series of bromophenyl-5-chloro-1,2,4-thiadiazoles, establishing that the 5-chloro substituent on 5-chloro-3-phenyl-1,2,4-thiadiazole can be paired with a bromine atom at the ortho, meta, or para position of the 3-phenyl ring to create a scaffold capable of orthogonal, regiospecific diversification [1]. The 5-chloro position undergoes selective SNAr reactions while the bromophenyl moiety remains intact for subsequent metal-catalyzed cross-coupling (e.g., Suzuki–Miyaura, Buchwald–Hartwig), providing a bidirectional diversification strategy that is not accessible with the unsubstituted 3-phenyl analog lacking a second halogen handle [1]. This orthogonal reactivity is a key differentiator for procurement strategies aimed at generating highly functionalized thiadiazole libraries.

Orthogonal functionalization Cross-coupling Regioselectivity Library synthesis

Safety and Hazard Profile: 5-Chloro-3-phenyl-1,2,4-thiadiazole GHS Classification vs. Structural Analogs

5-Chloro-3-phenyl-1,2,4-thiadiazole carries GHS hazard classifications including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This hazard profile is well-characterized and documented in supplier SDS documentation, providing clear guidance for personal protective equipment requirements . In contrast, the unsubstituted 5-chloro-1,2,4-thiadiazole (CAS 38362-15-1) is a liquid with a lower flash point (~70 °C), introducing additional flammability concerns during storage and handling . The well-defined solid-state nature and documented hazard profile of the target compound facilitate safer and more predictable laboratory workflows compared to volatile liquid analogs.

Safety assessment GHS classification Laboratory handling Procurement risk

5-Chloro-3-phenyl-1,2,4-thiadiazole: Evidence-Backed Research and Industrial Application Scenarios


Medicinal Chemistry Library Synthesis via Nucleophilic Diversification at the 5-Position

5-Chloro-3-phenyl-1,2,4-thiadiazole is the preferred starting material for generating focused libraries of 5-substituted-3-phenyl-1,2,4-thiadiazoles via SNAr reactions with amine, thiol, and alcohol nucleophiles. The demonstrated yields of 82–86% for representative amine adducts under mild conditions (rt, Et₃N, DCM) [1] make it a reliable building block for parallel synthesis. The 3-phenyl group remains intact throughout derivatization, providing a consistent aromatic anchor for structure–activity relationship (SAR) studies, while the significantly higher LogD of 3.45 (vs. 1.61 for the 3-methyl analog) [2] ensures that the resulting derivatives occupy a distinct lipophilicity space, which is critical for modulating membrane permeability and bioavailability in lead optimization programs.

Orthogonal Bidirectional Diversification for Complex Thiadiazole Scaffolds

When procured as the bromophenyl-5-chloro-1,2,4-thiadiazole variant (synthesized via the same flow methodology), this compound enables a powerful two-step orthogonal diversification strategy: initial SNAr displacement at the 5-chloro position followed by Pd-catalyzed cross-coupling at the bromophenyl moiety [1]. This sequential, non-interfering reactivity allows access to highly elaborated 1,2,4-thiadiazoles that would be difficult to obtain using building blocks with only a single reactive site. This scenario is directly supported by the Baumann and Baxendale demonstration of o-, m-, and p-bromophenyl variants prepared under the same flow conditions used for the parent 5-chloro-3-phenyl compound [1].

Process Chemistry Scale-Up Leveraging Continuous Flow Methodology

The validated continuous flow synthesis of 5-chloro-3-phenyl-1,2,4-thiadiazole at gram scale (3.25 g, 83% yield) [1] provides a direct precedent for process chemists seeking to scale this building block beyond typical milligram research quantities. The flow method addresses the safety concerns associated with the hazardous trichloromethane sulfenyl chloride reagent through in-line quenching, and the high selectivity for the desired 5-chloro product over the hydrolysis by-product (80–83% vs. 10–20%) [1] demonstrates process robustness. For procurement decisions in process R&D, this established scalability is a tangible advantage over analogs for which no comparable flow methodology has been published.

Agrochemical Intermediate Development Exploiting 1,2,4-Thiadiazole Bioisosterism

The 1,2,4-thiadiazole ring is a recognized bioisostere of the pyrimidine moiety [1], and 5-chloro-3-phenyl-1,2,4-thiadiazole serves as a direct entry point for synthesizing agrochemical candidates where the thiadiazole core replaces pyrimidine in known fungicidal or nematicidal scaffolds. Patent literature describes 5-chloro-1,2,4-thiadiazole derivatives as intermediates for nematicidal compositions [2], and the 3-phenyl substituent on the target compound provides additional lipophilicity and π-stacking potential compared to the unsubstituted parent. The solid physical form (mp 50–52 °C) also facilitates formulation studies where crystalline intermediates are preferred for reproducible processing.

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